2-(4-ethoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(triazol-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-2-20-13-5-3-12(4-6-13)11-14(19)15-9-10-18-16-7-8-17-18/h3-8H,2,9-11H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVBVTZRMWUDMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCN2N=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide typically involves a multi-step process starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction using ethyl bromide and a suitable phenol derivative.
Introduction of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This involves reacting an azide with an alkyne in the presence of a copper catalyst.
Coupling of the Intermediates: The final step involves coupling the ethoxyphenyl intermediate with the triazole intermediate using an amide bond formation reaction, typically employing reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the triazole ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles such as alkyl halides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that compounds containing triazole rings exhibit various pharmacological activities. The specific compound has shown promise in several areas:
Antimicrobial Activity
Triazole derivatives are well-documented for their antimicrobial properties. Studies suggest that this compound may exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, similar triazole compounds have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .
Anticancer Potential
The anticancer activity of triazole-containing compounds is a significant area of interest. Preliminary studies indicate that 2-(4-ethoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide may inhibit the growth of various cancer cell lines. Research has shown that related compounds can selectively target cancer cells while sparing normal cells, suggesting a mechanism that warrants further investigation .
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in disease progression. For example, triazole derivatives are known to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases such as Alzheimer's . The potential for this compound to modulate enzyme activity could open avenues for therapeutic applications.
Case Studies
Several studies have explored the applications of similar triazole derivatives:
- Antimicrobial Efficacy : A study published in Medicinal Chemistry demonstrated that a series of triazole derivatives exhibited potent antimicrobial activity against clinical isolates of various pathogens .
- Cytotoxicity Assessment : Research published in Cancer Letters highlighted the selective cytotoxicity of certain triazole compounds against breast cancer cell lines, suggesting that modifications to the triazole structure can significantly influence biological activity .
- Neuroprotective Effects : Investigations into enzyme inhibition by triazole derivatives have shown potential neuroprotective effects through acetylcholinesterase inhibition, indicating a possible role in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The triazole ring can participate in hydrogen bonding or π-π interactions, while the ethoxyphenyl group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Systems
N-(5-Bromo-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide (4b)
- Structure : Incorporates a brominated indazole core and a trityl (triphenylmethyl) protecting group.
- Properties : The trityl group increases molecular weight (~600–700 Da) and reduces polarity, which may limit bioavailability.
- Activity: Anti-proliferative activity was evaluated in indazole derivatives, where substituents like 2-fluorophenylamino (e.g., compound 6b) enhanced potency compared to brominated analogues .
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
- Structure : Features a naphthalene group and a chlorophenyl acetamide.
- Key Difference : The absence of an ethoxy group and the presence of naphthalene distinguish its electronic and steric profile from the target compound .
2-(4-Ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide (Y206-8490)
Analogues with Heterocyclic Variations
N-(1,3-Thiazol-2-yl)-2-(2,6-dichlorophenyl)acetamide
- Structure : Contains a thiazole ring and dichlorophenyl group.
- Crystal Structure : Exhibits intermolecular N–H⋯N hydrogen bonding, forming 1D chains. The dichlorophenyl group introduces steric hindrance, reducing conformational flexibility compared to the target compound .
2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (7a)
Physicochemical and Pharmacokinetic Comparison
Key Structural and Functional Insights
Triazole vs. 1 in Y206-8490), which may improve target engagement but reduce membrane permeability .
Ethoxyphenyl vs. Halogenated Aromatics : The ethoxy group offers moderate electron-donating effects, contrasting with the electron-withdrawing nitro (11g) or chloro (6m) substituents, which alter electronic density and binding interactions .
Anti-Proliferative Activity : Indazole derivatives (e.g., 6b) demonstrate that substituents on the aromatic core critically modulate activity. The target compound’s triazole-ethyl chain may confer unique interactions with kinase or protease targets .
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 314.4 g/mol. The presence of the triazole ring is significant for its pharmacological properties, as triazoles are known to interact with various biological targets.
Biological Activity Overview
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit a range of biological activities including:
- Antimicrobial Activity : Triazoles have been shown to possess significant antibacterial and antifungal properties. Studies suggest that the introduction of ethoxyphenyl groups enhances their efficacy against various pathogens.
- Anticancer Activity : Triazole derivatives have demonstrated potential in inducing apoptosis in cancer cell lines. For instance, compounds similar to this compound have been reported to inhibit cancer cell proliferation and promote cell death through mitochondrial pathways.
The mechanisms by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Research has indicated that related compounds exhibit IC50 values ranging from 10.93 to 25.06 nM against CA IX, suggesting a high selectivity for this enzyme over others like CA II .
- Cellular Uptake and Apoptosis Induction : Studies have shown that triazole derivatives can enhance cellular uptake in cancer cells leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .
Case Studies
Several studies have investigated the biological activity of triazole derivatives similar to this compound:
Study 1: Anticancer Properties
A study published in MDPI highlighted the ability of a related triazole compound to induce apoptosis in MDA-MB-231 breast cancer cells. The compound resulted in a significant increase in annexin V-FITC positive cells (from 0.18% to 22.04%) compared to control groups .
Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial activity, triazole derivatives were tested against various bacterial strains. Results showed potent antibacterial effects with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-ethoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide, and how can reaction purity be optimized?
- Methodology :
-
Step 1 : Coupling of 4-ethoxyphenylacetic acid with 2-(2H-1,2,3-triazol-2-yl)ethylamine using carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous dichloromethane or DMF .
-
Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the acetamide derivative. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) .
-
Yield Optimization : Use triethylamine as a catalyst to enhance amide bond formation efficiency (reported yields for analogous compounds: 60–75%) .
- Data Example :
| Reagent | Solvent | Catalyst | Reaction Time | Yield (%) |
|---|---|---|---|---|
| EDC/HCl | DMF | None | 12 h | 62 |
| DCC/DMAP | DCM | TEA | 8 h | 75 |
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodology :
- NMR : ¹H NMR (DMSO-d₆) to confirm ethoxyphenyl protons (δ 6.8–7.2 ppm), triazole protons (δ 7.5–8.0 ppm), and acetamide NH (δ 8.1–8.3 ppm) .
- IR : Detect amide C=O stretch (~1650 cm⁻¹) and triazole ring vibrations (~1450–1500 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (analogous compounds show monoclinic P2₁/c space groups) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the ethoxyphenyl and triazole moieties?
- Methodology :
-
Analog Synthesis : Replace ethoxyphenyl with fluorophenyl or methoxyphenyl groups and compare bioactivity .
-
In Vitro Assays : Test derivatives for antimicrobial activity (MIC against S. aureus and E. coli) or kinase inhibition (IC₅₀ via ELISA) .
-
Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., CYP450 enzymes) .
- SAR Example :
| Substituent | Antimicrobial MIC (µg/mL) | Kinase IC₅₀ (nM) |
|---|---|---|
| 4-Ethoxyphenyl | 12.5 (S. aureus) | 85 |
| 4-Fluorophenyl | 25.0 | 120 |
| 4-Methoxyphenyl | 18.7 | 95 |
Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma stability (HPLC) and metabolic half-life (using liver microsomes) to identify bioavailability issues .
- Dose-Response Adjustments : Compare efficacy at varying doses (e.g., 10 mg/kg vs. 25 mg/kg in murine models) with reference controls (e.g., diclofenac sodium) .
- Mechanistic Studies : Use knockout models to assess target engagement (e.g., COX-2 inhibition for anti-inflammatory activity) .
Q. What strategies mitigate instability of the triazole moiety under physiological conditions?
- Methodology :
- pH Stability Assays : Incubate compound in buffers (pH 2–9) and monitor degradation via LC-MS .
- Formulation Optimization : Encapsulate in PEGylated liposomes to enhance solubility (>61.3 µg/mL) and reduce hydrolysis .
- Temperature Studies : Store lyophilized powder at -20°C under nitrogen to prevent oxidative degradation .
Data Contradiction Analysis
Q. How to address discrepancies in reported antimicrobial activity across studies?
- Methodology :
- Standardized Protocols : Replicate assays using CLSI guidelines for broth microdilution and consistent inoculum sizes (1×10⁵ CFU/mL) .
- Synergy Testing : Combine with β-lactam antibiotics to rule out efflux pump interference .
- Resistance Profiling : Sequence resistant strains to identify mutations in target genes (e.g., gyrA for DNA gyrase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
